N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzothiazol-2-yl-2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetamide is 340.09939694 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
Research on benzothiazole derivatives like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has explored the structure-activity relationships in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibition. Modifications to the benzothiazole moiety have been investigated to enhance metabolic stability, demonstrating the significance of structural nuances in the pharmacological efficacy and stability of such compounds (Stec et al., 2011).
Antitumor Activity
Benzothiazole derivatives have also shown promising antitumor activities. A study on 2-(4-aminophenyl)benzothiazole derivatives reported significant anticancer activity against a variety of cancer cell lines, highlighting the therapeutic potential of benzothiazole-based compounds in oncology (Yurttaş et al., 2015).
Analgesic Activity
The analgesic potential of acetamide derivatives, including those based on the benzothiazole scaffold, has been explored. Specific compounds have demonstrated significant analgesic effects in various models, underscoring the versatility of benzothiazole derivatives in pain management (Kaplancıklı et al., 2012).
Anti-inflammatory and Kinase Inhibition
Research on benzothiazole and benzoxazole derivatives has revealed their potential in treating inflammation and as kinase inhibitors. Certain derivatives showed notable in vitro and in vivo anti-inflammatory activities, as well as p38α MAP kinase inhibition, suggesting their utility in addressing inflammatory conditions and related pathologies (Tariq et al., 2018).
Antibacterial Agents
Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have shown potent antibacterial activity against various microorganisms, positioning benzothiazole derivatives as promising candidates for developing new antibacterial agents (Bhoi et al., 2015).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-15(19-17-18-13-7-3-4-8-14(13)24-17)10-21-16(23)9-11-5-1-2-6-12(11)20-21/h3-4,7-9H,1-2,5-6,10H2,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBJYZBJBZYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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